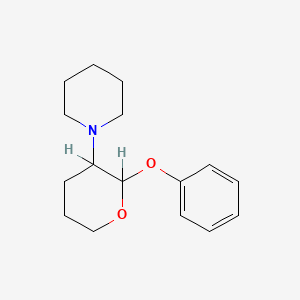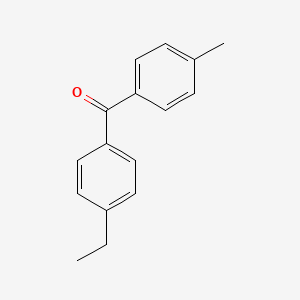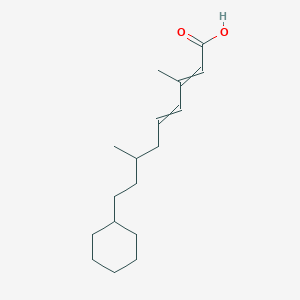![molecular formula C19H15Cl3 B14488199 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene CAS No. 65428-80-0](/img/structure/B14488199.png)
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a trichloromethyl group and a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene typically involves the reaction of 2-methylphenyl derivatives with trichloromethyl reagents under controlled conditions. One common method includes the Friedel-Crafts alkylation of naphthalene with 2-methylphenyltrichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trichloromethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate
- 1,1-Dimethyl-3-(2,2,2-trichloro-1-(4-methoxy-2-nitro-phenylamino)-ethyl)-urea
Uniqueness
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65428-80-0 |
|---|---|
Molekularformel |
C19H15Cl3 |
Molekulargewicht |
349.7 g/mol |
IUPAC-Name |
1-[2,2,2-trichloro-1-(2-methylphenyl)ethyl]naphthalene |
InChI |
InChI=1S/C19H15Cl3/c1-13-7-2-4-10-15(13)18(19(20,21)22)17-12-6-9-14-8-3-5-11-16(14)17/h2-12,18H,1H3 |
InChI-Schlüssel |
IBWHSBCOYQUERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


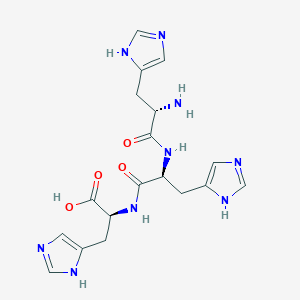

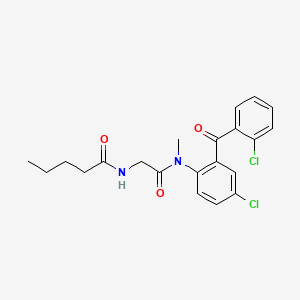

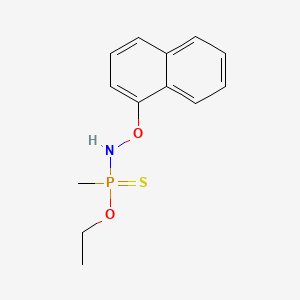
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)

